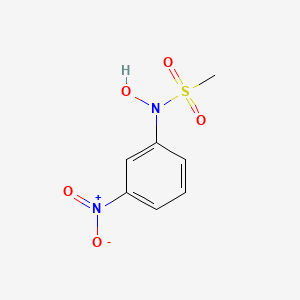![molecular formula C9H15N3 B14514547 1-Azidobicyclo[3.3.1]nonane CAS No. 63534-34-9](/img/structure/B14514547.png)
1-Azidobicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azidobicyclo[3.3.1]nonane is a unique organic compound characterized by its bicyclic structure with an azide functional group. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its rigid and three-dimensional structure. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Preparation Methods
The synthesis of 1-Azidobicyclo[3.3.1]nonane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane scaffold.
Azidation: The introduction of the azide group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and organic solvents such as dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures to ensure the stability of the azide group.
Industrial production methods for 1-Azidobicyclo[33
Chemical Reactions Analysis
1-Azidobicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group readily participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azide group can be replaced by other functional groups through substitution reactions, often using reagents like triphenylphosphine (PPh₃).
The major products formed from these reactions include triazoles, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-Azidobicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable triazole linkages.
Mechanism of Action
The mechanism of action of 1-Azidobicyclo[3.3.1]nonane primarily involves its azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. This reaction is highly specific and efficient, making it a cornerstone of click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparison with Similar Compounds
1-Azidobicyclo[3.3.1]nonane can be compared with other azabicyclo[3.3.1]nonane derivatives, such as:
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a nitrogen atom in a different position.
3-Azabicyclo[3.3.1]nonane: This derivative is synthesized through a tandem Mannich reaction and is used in the development of pharmaceuticals and other bioactive compounds.
The uniqueness of this compound lies in its azide functional group, which provides versatility in chemical reactions and applications, particularly in click chemistry.
Properties
CAS No. |
63534-34-9 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-azidobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H15N3/c10-12-11-9-5-1-3-8(7-9)4-2-6-9/h8H,1-7H2 |
InChI Key |
LJRVBCDWEYODCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
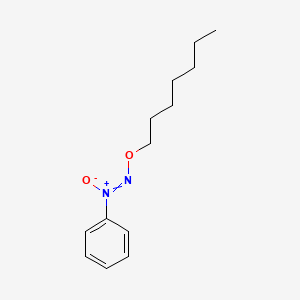
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
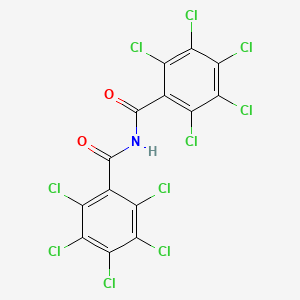
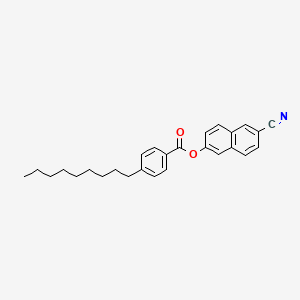
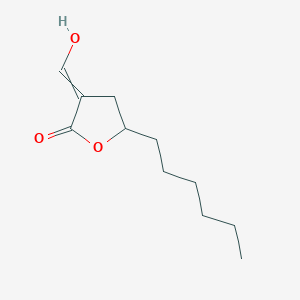
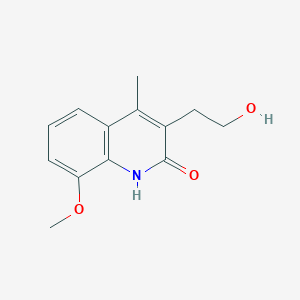

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
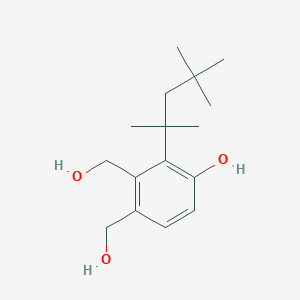
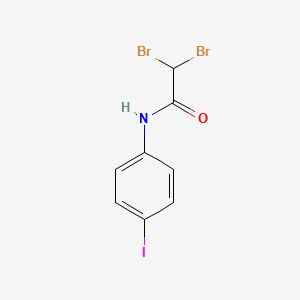
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
